molecular formula C₁₂H₁₉NO₈ B1158762 N-Acetyl-D-Glucosamine 3,4-Diacetate

N-Acetyl-D-Glucosamine 3,4-Diacetate

Cat. No.: B1158762
M. Wt: 305.28
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-Glucosamine 3,4-Diacetate is a chemically modified monosaccharide derivative that serves as a vital intermediate and tool in glycobiology and synthetic chemistry research. As a protected form of N-Acetyl-D-Glucosamine (GlcNAc)—a fundamental monosaccharide unit found in biological structures like chitin and hyaluronic acid —this diacetate derivative offers researchers enhanced reactivity and selectivity for the synthesis of complex oligosaccharides and glycoconjugates. The specific protection of the 3 and 4 hydroxyl groups allows for controlled chemical manipulations at the anomeric center and other unprotected sites, facilitating the study and construction of biologically relevant carbohydrate chains. In a research context, GlcNAc derivatives are of significant interest due to their role in modulating critical biological processes. Studies on GlcNAc itself have shown it can raise N-glycan branching, which interacts with galectins to co-regulate the clustering, signaling, and endocytosis of multiple glycoproteins simultaneously . This mechanism is a key pathway for the suppression of pro-inflammatory T-cell responses and the promotion of stem/progenitor cell-mediated myelin repair in model systems . While this compound is primarily utilized as a synthetic building block, its research applications extend toward the exploration of these and other pathways, including immune regulation, cell interaction, and signal transduction . This makes it a compound of value for investigators developing novel biochemical probes or therapeutic candidates aimed at inflammation, neurodegeneration, and cellular repair mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₂H₁₉NO₈

Molecular Weight

305.28

Synonyms

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4-Diacetate;  (N,3-O,4-O)-Triacetyl-D-Glucosamine; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and regulatory differences between N-Acetyl-D-Glucosamine 3,4-Diacetate and related derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties Regulatory Notes
This compound 221069-48-3 C₁₂H₁₉NO₈ 3-OAc, 4-OAc Short shelf life, controlled Requires permits/BSL certification
N-Acetyl-D-Glucosamine 6-Acetate 108321-79-5 C₈H₁₄NNaO₉S 6-OAc Higher water solubility Standard handling
N-Acetyl-D-Glucosamine 6-Sulfate Sodium Salt 108321-79-5 C₈H₁₄NNaO₉S 6-SO₃⁻Na⁺ Ionic, hydrophilic Commercial availability
N-Acetyl-D-Glucosamine 3,6-Diacetate Not Available C₁₂H₁₉NO₈ 3-OAc, 6-OAc Lipophilic, anomeric mixtures Research-grade only
N-Acetyl-D-Glucosamine 4,6-Diacetate Not Available C₁₂H₁₉NO₈ 4-OAc, 6-OAc Similar lipophilicity to 3,4-diAc Made-to-order

Functional and Application Differences

  • 3,4-Diacetate: Limited bioactivity data, but its lipophilicity suggests utility in prodrug formulations or membrane-targeted delivery systems.
  • Sulfated Derivatives: Used in studies mimicking glycosaminoglycan structures (e.g., heparin analogs) due to their negative charge .
  • 3,6- and 4,6-Diacetates : Serve as substrates for regioselective enzymatic modifications, leveraging their distinct acetylation patterns .

Research Findings and Analytical Considerations

  • Spectrophotometric Detection : The DMAB method for GlcNAc quantification (absorbance at 544 nm) may require optimization for diacetate derivatives due to altered reactivity.
  • Synthetic Challenges: Production of anomeric mixtures (e.g., Glycoside-1 to Glycoside-12 in ) complicates purification, though amberlite-H+ resin reuse improves cost efficiency .

Q & A

Q. What are the common synthetic routes for preparing N-Acetyl-D-Glucosamine 3,4-Diacetate, and how can regioselectivity be controlled during acetylation?

Methodological Answer: A typical synthesis involves selective acetylation of hydroxyl groups on the glucosamine backbone. For example, orthoester-mediated kinetic acetylation can be employed:

  • React the parent compound (e.g., diol intermediates) with trimethyl orthoacetate under acidic conditions (e.g., catalytic p-toluenesulfonic acid) at 0°C.
  • Hydrolyze the intermediate with 90% aqueous acetic acid to yield a mixture of regioisomers (e.g., 2,4-diacetate and 3,4-diacetate in a 1.5:1 ratio) .
  • Separate isomers via silica gel chromatography.

Key Consideration: Regioselectivity is influenced by steric and electronic factors. The absence of an anomeric effect in carbasugar analogs may reduce conformational rigidity, leading to lower selectivity .

Q. How is the regiochemical position of acetyl groups confirmed in this compound?

Methodological Answer:

  • NMR Analysis : Vicinal coupling constants (e.g., 3JH2,H3=10.5 Hz^3J_{H2,H3} = 10.5\ \text{Hz}, 3JH3,H4=8.2 Hz^3J_{H3,H4} = 8.2\ \text{Hz}) confirm the D-gluco configuration and substitution pattern .
  • Chromatographic Purity : HPLC or TLC post-synthesis ensures separation from regioisomers like 3,6-diacetate or 4,6-diacetate (CAS 221069-48-3 vs. 108321-79-5) .

Q. What standard analytical protocols are used for quantifying N-Acetyl-D-Glucosamine derivatives?

Methodological Answer:

  • Spectrophotometric Assay :
    • Treat samples with 0.8 M potassium borate (pH 9.0) at 100°C for 3 min.
    • Add 1% dimethylaminobenzaldehyde (DMAB) and incubate at 36°C for 20 min.
    • Measure absorbance at 544 nm against an N-acetyl-D-glucosamine standard curve .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 349.29 for methyl ester derivatives) .

Advanced Research Questions

Q. How can conflicting regioselectivity data in diacetate synthesis be resolved?

Case Study : In carbasugar analogs, regioselectivity deviations (e.g., 3,4- vs. 2,4-diacetate) arise from conformational flexibility.

  • Hypothesis Testing : Compare chair conformations using computational modeling (e.g., DFT calculations) to assess steric hindrance.
  • Experimental Validation : Modify reaction conditions (e.g., lower temperature or alternative catalysts) to favor axial vs. equatorial hydroxyl reactivity .

Q. What methodologies are recommended for assessing the bioactivity of this compound in cancer cell models?

Methodological Answer:

  • Cell Viability Assay :
    • Treat NCI-H460 or A549 lung cancer cells with 10–100 µM diacetate derivatives.
    • Incubate for 24–72 hours.
    • Quantify viability via cell counting or MTT assays.
  • Statistical Analysis : Use one-way ANOVA with Tukey’s post hoc test (p < 0.05) to validate concentration- and time-dependent effects .

Key Finding : (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate showed IC₅₀ values of 25 µM in A549 cells after 48 hours .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Use hydrogenation (H₂/Pd-C) for deprotection steps, achieving 75% yield for 3,4-diacetate .
    • Employ flow chemistry to enhance mixing and reduce side products.
  • Purity Control : Monitor intermediates via LC-MS (e.g., C₁₂H₁₉NO₈, m/z 305.3) .

Q. What are the challenges in distinguishing 3,4-diacetate from other regioisomers in structural databases?

Methodological Answer:

  • Database Cross-Referencing : Compare CAS numbers (e.g., 221069-48-3 for 3,4-diacetate vs. 108321-79-5 for 6-sulfate derivatives) .
  • Spectral Libraries : Match 13C NMR^{13}\text{C NMR} shifts (e.g., acetyl carbonyls at δ 170–175 ppm) to differentiate substitution patterns .

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